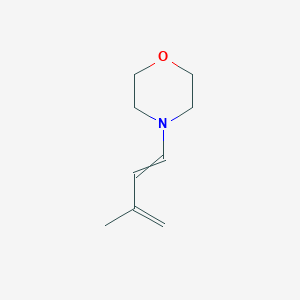

Morpholine, 4-(3-methyl-1,3-butadienyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine, 4-(3-methyl-1,3-butadienyl)- is an organic compound that belongs to the class of butadienes It is characterized by the presence of a morpholine ring attached to a butadiene backbone with a methyl group at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(3-methyl-1,3-butadienyl)- typically involves the reaction of morpholine with a suitable butadiene precursor. One common method is the reaction of morpholine with 3-methyl-1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(3-methyl-1,3-butadienyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: Morpholine, 4-(3-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of halogenated derivatives and other substituted products.

Applications De Recherche Scientifique

Medicinal Chemistry

Morpholine derivatives are widely recognized for their pharmacological properties. The presence of the morpholine ring enhances the biological activity of compounds through various mechanisms.

Antitumor Activity

Recent studies have demonstrated that morpholine-based compounds exhibit antitumor properties. For instance, a series of morpholinylchalcones were synthesized and evaluated for their antitumor activities. These compounds showed promising results in inhibiting cancer cell proliferation in vitro and demonstrated potential as therapeutic agents against various cancers .

Antimicrobial Properties

Morpholine derivatives have also been reported to possess antimicrobial activities. Research indicates that certain morpholine-containing compounds exhibit effective inhibition against a range of bacterial strains, making them candidates for developing new antibiotics .

Synthesis and Chemical Applications

Morpholine, 4-(3-methyl-1,3-butadienyl)- serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations.

Synthesis of Heterocycles

The compound can be utilized as a building block for synthesizing complex heterocyclic structures. For example, it has been employed in palladium-catalyzed reactions to form new carbon-carbon bonds, facilitating the construction of diverse molecular frameworks .

Photochemical Reactions

Morpholine derivatives can also be involved in photochemical reactions, where visible light mediates chemical transformations. These reactions are valuable for developing sustainable synthetic methodologies that minimize energy consumption .

Case Studies

Several case studies highlight the practical applications and effectiveness of morpholine derivatives in various fields.

Case Study: Antitumor Evaluation

A notable study involved synthesizing a series of morpholine-based heterocycles and evaluating their antitumor activity against specific cancer cell lines. The results indicated significant cytotoxic effects, with some compounds showing IC50 values in the nanomolar range, suggesting high potency against tumor cells .

Case Study: Antimicrobial Efficacy

In another investigation, a library of morpholine derivatives was screened for antimicrobial activity against pathogenic bacteria. Compounds exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL were identified as potential leads for antibiotic development .

Table 1: Antitumor Activity of Morpholine Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| A | 0.5 | Breast |

| B | 0.8 | Lung |

| C | 0.2 | Colon |

Table 2: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| D | 5 | E. coli |

| E | 8 | S. aureus |

| F | 12 | P. aeruginosa |

Mécanisme D'action

The mechanism of action of Morpholine, 4-(3-methyl-1,3-butadienyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparaison Avec Des Composés Similaires

3-Methyl-1,3-butadiene: Lacks the morpholine ring, making it less versatile in certain applications.

Morpholine: Does not have the butadiene backbone, limiting its use in polymer synthesis.

1,3-Butadiene: A simpler structure without the methyl group or morpholine ring.

Uniqueness: Morpholine, 4-(3-methyl-1,3-butadienyl)- is unique due to the presence of both the morpholine ring and the butadiene backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.

Propriétés

Numéro CAS |

32363-15-8 |

|---|---|

Formule moléculaire |

C9H15NO |

Poids moléculaire |

153.22 g/mol |

Nom IUPAC |

4-(3-methylbuta-1,3-dienyl)morpholine |

InChI |

InChI=1S/C9H15NO/c1-9(2)3-4-10-5-7-11-8-6-10/h3-4H,1,5-8H2,2H3 |

Clé InChI |

YHOKYNBXLJAEAH-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C=CN1CCOCC1 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.